molecular formula C12H17BrClN B3208560 1-(4-Bromobenzyl)piperidine hydrochloride CAS No. 1051368-74-1

1-(4-Bromobenzyl)piperidine hydrochloride

Cat. No.: B3208560
CAS No.: 1051368-74-1
M. Wt: 290.63 g/mol
InChI Key: UFZSXFMTQONGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromobenzyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H17BrClN and its molecular weight is 290.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity

The compound has been utilized in the synthesis of novel analogues with potential antiplatelet aggregation activity. For instance, carbamoylpyridine and carbamoylpiperidine analogues containing nipecotic acid scaffold were designed and synthesized, showing significant antiplatelet aggregating properties. One of the most active compounds in this study, involving 1-(4-bromobenzyl)piperidine hydrochloride, demonstrated a concentration-dependent inhibition of platelet aggregation, highlighting its potential in therapeutic applications related to cardiovascular diseases (Youssef et al., 2011).

Structural and Molecular Analysis

The compound has also been a focus in structural and molecular analyses aimed at understanding its chemical properties and potential interactions with biological targets. For instance, the crystal structures of certain chemotherapeutic agents involving this compound were analyzed, revealing insights into their molecular conformations and intermolecular interactions. This type of analysis is crucial for drug design and development, especially in identifying how such compounds might interact with biological targets at the molecular level (Al-Mutairi et al., 2021).

Chemical Synthesis Techniques

In addition to its therapeutic potential, this compound has been instrumental in advancing chemical synthesis techniques. Research has demonstrated its role in the development of convenient methods for the synthesis of isotopomers, which are critical in the field of medicinal chemistry for the study of drug metabolism and pharmacokinetics (Proszenyák et al., 2005).

Novel Compound Synthesis

Furthermore, the compound has been used in the synthesis of novel compounds with broad inhibitory activities against fungi, indicating its versatility in contributing to the development of new antimicrobial agents. This underscores the compound's potential in contributing to the synthesis of novel therapeutic agents with diverse biological activities (Xue Si-jia, 2011).

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN.ClH/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h4-7H,1-3,8-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZSXFMTQONGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromobenzyl)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Bromobenzyl)piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-Bromobenzyl)piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-Bromobenzyl)piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-Bromobenzyl)piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(4-Bromobenzyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.